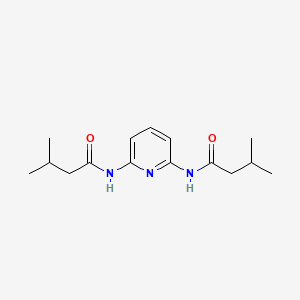
N,N'-2,6-pyridinediylbis(3-methylbutanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-2,6-pyridinediylbis(3-methylbutanamide), commonly known as PDDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDDMB is a type of amide compound that is synthesized using specific methods and has unique biochemical and physiological effects.
作用機序
The mechanism of action of PDDMB is not fully understood, but it is believed to involve the formation of complexes with metal ions. PDDMB has been shown to form stable complexes with various metal ions such as copper, zinc, and nickel. These metal complexes can then interact with biological systems and potentially exhibit biological activities.
Biochemical and Physiological Effects:
PDDMB has various biochemical and physiological effects, including its potential role as an antioxidant and antimicrobial agent. PDDMB has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. PDDMB has also been shown to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using PDDMB in lab experiments is its stability and ease of synthesis. PDDMB can be synthesized using specific methods and is stable under various conditions. However, one limitation of using PDDMB in lab experiments is its potential toxicity. PDDMB has been shown to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on PDDMB, including its potential applications in drug discovery and as a biosensor. PDDMB can be used as a starting material for the synthesis of new compounds with potential biological activities. Additionally, PDDMB can be used as a biosensor for the detection of specific metal ions in biological systems. Further research is needed to fully understand the potential applications of PDDMB in these fields.
Conclusion:
In conclusion, PDDMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDDMB is synthesized using specific methods and has unique biochemical and physiological effects. PDDMB has various scientific research applications, including its use in the synthesis of new compounds with potential biological activities. Further research is needed to fully understand the potential applications of PDDMB in drug discovery and as a biosensor.
合成法
The synthesis of PDDMB involves a multi-step process that requires specific chemicals and equipment. The first step involves the reaction of 2,6-pyridinedicarboxylic acid with thionyl chloride to form 2,6-pyridinedicarbonyl chloride. The second step involves the reaction of 2,6-pyridinedicarbonyl chloride with 3-methylbutan-1-amine to form N-(3-methylbutan-1-yl)pyridine-2,6-dicarboxamide. The final step involves the reaction of N-(3-methylbutan-1-yl)pyridine-2,6-dicarboxamide with thionyl chloride to form PDDMB.
科学的研究の応用
PDDMB has various scientific research applications, including its use in the synthesis of new compounds with potential biological activities. PDDMB has been used in the synthesis of various compounds such as pyridine-based macrocycles, which have potential applications in drug discovery. PDDMB has also been used in the synthesis of novel fluorescent sensors that can detect specific metal ions in biological systems.
特性
IUPAC Name |
3-methyl-N-[6-(3-methylbutanoylamino)pyridin-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10(2)8-14(19)17-12-6-5-7-13(16-12)18-15(20)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNZWYULBRTMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-2,6-pyridinediylbis(3-methylbutanamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


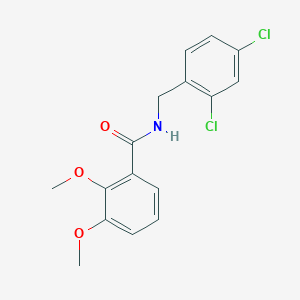
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
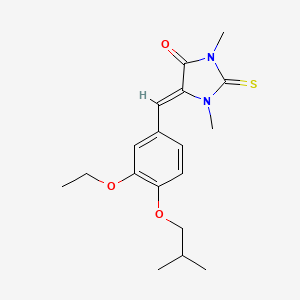
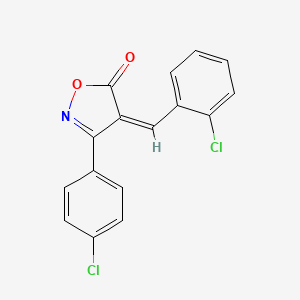
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
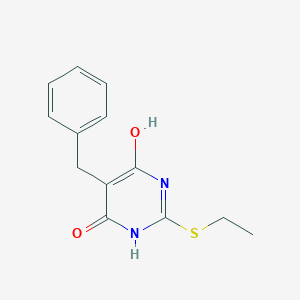
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)